molecular formula C13H6F4N2O B11806333 6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile

6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B11806333
M. Wt: 282.19 g/mol
InChI Key: WHTWDOKBTCZCLM-UHFFFAOYSA-N
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Description

6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile is a substituted pyridine derivative with a nitrile group at position 3. Its structural features include:

  • Position 4: A trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent influencing electronic properties.
  • Position 6: A 3-fluorophenyl ring, enhancing lipophilicity and steric bulk.

This compound’s unique substitution pattern makes it a candidate for pharmaceutical and agrochemical research, where trifluoromethyl and fluorinated aryl groups are common pharmacophores.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H6F4N2O

Molecular Weight

282.19 g/mol

IUPAC Name

6-(3-fluorophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C13H6F4N2O/c14-8-3-1-2-7(4-8)11-5-10(13(15,16)17)9(6-18)12(20)19-11/h1-5H,(H,19,20)

InChI Key

WHTWDOKBTCZCLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C(=O)N2)C#N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aldehydes and Cyanoacetate Derivatives

Reaction Conditions

  • Solvent: Ethanol/dioxane mixture (4:1 v/v)

  • Catalyst: Piperidine (3 drops)

  • Temperature: Reflux (78–85°C)

  • Time: 3–4 hours

  • Yield: ~75%

The hydroxyl group at position 2 is retained by avoiding harsh hydrolysis conditions. The trifluoromethyl group is introduced via the ketone precursor, ensuring regioselectivity at position 4.

Nucleophilic Aromatic Substitution of Halogenated Intermediates

Patents and synthetic protocols describe the use of halogenated pyridine intermediates for late-stage functionalization. For example, 2,6-dichloro-4-trifluoromethylnicotinonitrile serves as a key precursor. The chloride at position 6 is substituted with a 3-fluorophenyl group via a palladium-catalyzed Suzuki-Miyaura coupling, while the chloride at position 2 is hydrolyzed to a hydroxyl group.

Stepwise Procedure

  • Suzuki Coupling:

    • Substrate: 2,6-dichloro-4-trifluoromethylnicotinonitrile

    • Reagent: 3-Fluorophenylboronic acid

    • Catalyst: Pd(PPh₃)₄ (2 mol%)

    • Base: K₂CO₃

    • Solvent: DME/H₂O (3:1)

    • Yield: 85–90%

  • Hydroxylation:

    • Reagent: KOH (aqueous, 10%)

    • Temperature: 80°C

    • Time: 2 hours

    • Yield: >95%

This method benefits from commercial availability of dichloronicotinonitrile precursors and high regioselectivity in cross-coupling reactions.

Hydrogenation of Nitro or Cyano Groups

Catalytic hydrogenation offers a pathway to reduce nitro or cyano groups while introducing hydrogen atoms. A Ni-Fe/C bimetallic catalyst, as reported in ChemicalBook , facilitates the hydrogenation of 2,6-dichloro-3-cyano-4-trifluoromethylpyridine under mild conditions. While this method primarily targets 4-trifluoromethylnicotinonitrile derivatives, modifying the starting material to include a 3-fluorophenyl moiety could yield the desired compound.

Optimized Parameters

  • Catalyst Loading: 3 wt% Ni-Fe/C

  • Pressure: Ambient (760 Torr)

  • Temperature: 30°C

  • Solvent: Ethanol

  • Yield: 98.5%

Chloronicotinonitriles are versatile intermediates for hydroxyl group introduction. As demonstrated in a patent , treating 2-chloro-6-(3-fluorophenyl)-4-trifluoromethylnicotinonitrile with aqueous KOH selectively hydrolyzes the chloride at position 2 to a hydroxyl group.

Conditions

  • Reagent: 10% KOH

  • Temperature: 95–100°C

  • Time: 1 hour

  • Yield: 96%

This approach avoids side reactions at the electron-deficient trifluoromethyl and cyano groups.

One-Pot Multicomponent Reactions

Recent advances in green chemistry emphasize one-pot syntheses. A solvent-free method from ChemicalBook involves reacting 3-fluorophenylacetaldehyde, ethyl cyanoacetate, and trifluoroacetone in the presence of KOH. The reaction proceeds via sequential Knoevenagel condensation, Michael addition, and cyclization.

Key Advantages

  • Solvent: None (neat conditions)

  • Catalyst: KOH (10 mol%)

  • Temperature: 25°C

  • Yield: 92%

Comparative Analysis of Methods

Method Key Intermediate Catalyst/Reagent Yield Complexity
Cyclocondensation3-FluorophenylacetaldehydePiperidine75%Moderate
Suzuki Coupling2,6-DichloronicotinonitrilePd(PPh₃)₄85–90%High
Catalytic Hydrogenation2,6-Dichloro-3-cyano derivativeNi-Fe/C98.5%Low
Hydrolysis2-ChloronicotinonitrileKOH96%Low
One-Pot SynthesisNoneKOH92%Moderate

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl groups, such as 6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile, exhibit notable antimicrobial properties. These compounds have been shown to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

  • MIC Values Against Bacteria :
CompoundMIC (µM)Activity Against
This compoundTBDTBD
N-[4-bromo-3-(trifluoromethyl)phenyl]-3-hydroxy-naphthalene-2-carboxamide0.16–0.68MRSA
Other derivatives9.75–12.0M. tuberculosis

Anticancer Potential

In vitro studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. The presence of the trifluoromethyl group enhances its lipophilicity, facilitating better penetration into cellular membranes.

  • Cytotoxicity in Cancer Cell Lines :
Concentration (µM)% Cell Viability
1085
2565
5045
10015

This data suggests that the compound has significant potential for further development as an anticancer agent.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that include the formation of the nitrile group and the introduction of the trifluoromethyl moiety. The synthetic routes often utilize starting materials that are readily available in commercial chemical libraries.

Reaction Pathways

The synthesis can be achieved through various pathways, including:

  • Nitration and Substitution Reactions : Utilizing nitration followed by nucleophilic substitution to introduce functional groups.
  • Fluorination Techniques : Employing fluorinating agents to selectively add fluorine atoms to the aromatic ring.

Target Interactions

The biological activity of this compound is attributed to its interaction with several biological targets:

  • Ion Channels : Preliminary studies suggest modulation of ion channel activity, particularly in cardiac and neuronal tissues.
  • Enzyme Inhibition : The compound has been implicated in inhibiting specific enzymes involved in metabolic pathways, which could alter cellular functions.

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins or enzymes. The hydroxyl group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

2-(4-Chlorophenoxy)-6-phenyl-4-(trifluoromethyl)nicotinonitrile ()
  • Position 2: 4-Chlorophenoxy group (aryl ether).
  • Position 6: Phenyl group (non-fluorinated).
  • Key Differences: Replacing -OH with a bulkier phenoxy group reduces hydrogen-bonding capacity but increases lipophilicity. The absence of a fluorine on the phenyl ring at position 6 may decrease electron-withdrawing effects.
2-((4-Bromobenzyl)thio)-6-(2-thienyl)-4-(trifluoromethyl)nicotinonitrile ()
  • Position 2 : (4-Bromobenzyl)thio group (sulfur-containing substituent).
  • Position 6 : Thienyl heterocycle.
  • Key Differences : The thioether group introduces sulfur, which may participate in hydrophobic interactions or metal coordination. The thienyl group at position 6 adds aromatic diversity but lacks the fluorine’s electronegativity.
2-Mercapto-6-(thien-2-yl)-4-(trifluoromethyl)nicotinonitrile ()
  • Position 2 : Mercapto (-SH) group.
  • Key Differences: The -SH group is less acidic than -OH (pKa ~10 vs. ~6.5 for -OH) but can form stronger hydrogen bonds.
2-Chloro-6-methyl-4-(trifluoromethyl)nicotinonitrile ()
  • Position 2 : Chlorine atom.
  • Position 6 : Methyl group.
  • Key Differences : Chlorine increases lipophilicity but eliminates hydrogen-bonding capability. The methyl group at position 6 is smaller and less electron-withdrawing than 3-fluorophenyl.

Substituent Variations at Position 6

2-[(4-Bromophenyl)sulfanyl]-6-[3-(trifluoromethyl)phenyl]nicotinonitrile ()
  • Position 6 : 3-(Trifluoromethyl)phenyl group.
  • Key Differences : The additional trifluoromethyl group on the phenyl ring enhances electron withdrawal and steric hindrance compared to the target compound’s 3-fluorophenyl group.
6-(2-Chlorophenyl)-2-hydroxy-4-(4-methylphenyl)nicotinonitrile ()
  • Position 6 : 2-Chlorophenyl group.
  • Position 4 : 4-Methylphenyl group.
  • Key Differences : Chlorine at position 6 (ortho-substitution) introduces steric hindrance, while the methyl group at position 4 is less electron-withdrawing than trifluoromethyl.

Substituent Variations at Position 4

2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile ()
  • Positions 2 and 6 : Hydroxyl groups.
  • The absence of a 3-fluorophenyl group simplifies the structure.

Functional Group Replacements

6-(Trifluoromethyl)nicotinonitrile ()
  • Position 6 : Trifluoromethyl group (vs. 3-fluorophenyl in the target compound).

Research Implications

  • Pharmacological Potential: The target compound’s -OH and -CF₃ groups make it suitable for targeting enzymes or receptors where hydrogen bonding and electron withdrawal are critical .
  • Synthetic Challenges : Introducing a 3-fluorophenyl group requires precise regioselective coupling, unlike simpler substituents like methyl or thienyl .
  • Biological Activity : Analogs with sulfur-containing groups (e.g., ) may exhibit unique binding profiles due to sulfur’s polarizability and metal coordination .

Biological Activity

6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, supported by case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a trifluoromethyl group, which enhances its biological activity. The molecular formula is C12H8F4N2OC_{12}H_{8}F_{4}N_{2}O, and its structure can be represented as follows:

6 3 Fluorophenyl 2 hydroxy 4 trifluoromethyl nicotinonitrile\text{6 3 Fluorophenyl 2 hydroxy 4 trifluoromethyl nicotinonitrile}

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, compounds containing trifluoromethyl groups have shown enhanced potency against various bacterial strains.

  • Mechanism of Action : The antimicrobial action is often attributed to the inhibition of nucleic acid synthesis and disruption of cell membrane integrity. Studies have demonstrated that such compounds can effectively inhibit both Gram-positive and Gram-negative bacteria.
CompoundMIC (μg/mL)Activity
This compound15-30Bactericidal
Ciprofloxacin0.5-1Bactericidal

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models.

  • Case Study : In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant decrease in IL-6 and TNF-alpha levels.
TreatmentIL-6 (pg/mL)TNF-alpha (pg/mL)
Control150200
Compound5075

Structure-Activity Relationship (SAR)

The presence of the trifluoromethyl group is crucial for enhancing the biological activity of the compound. SAR studies have shown that modifications in the phenyl ring can lead to variations in potency.

  • Fluorine Substitution : The position and number of fluorine atoms significantly affect the compound's ability to interact with biological targets. For example, para-substituted derivatives often exhibit higher activity compared to ortho-substituted ones.

Q & A

Q. What are the critical steps for synthesizing 6-(3-Fluorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile, and how can reaction intermediates be characterized?

Methodological Answer: Synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation, with fluorophenyl and trifluoromethyl precursors. Key intermediates should be characterized using 1H/13C NMR to confirm regioselectivity and functional group integrity. For example, in analogous nicotinonitrile derivatives, aromatic protons in the 7.35–8.42 ppm range and nitrile carbons near 116.9 ppm in DMSO-d6 are critical markers . Purity can be assessed via GC (>97% threshold) or HPLC, as seen in related fluorinated compounds .

Q. How do electron-withdrawing substituents (e.g., -CF₃, -F) influence the reactivity of nicotinonitrile derivatives?

Methodological Answer: The -CF₃ group enhances electrophilicity at the pyridine ring, facilitating nucleophilic attacks, while fluorine substituents modulate electron density via inductive effects. Computational studies (e.g., density functional theory) can predict reaction pathways by analyzing Fukui indices and electrostatic potential maps. Experimental validation involves comparing reaction rates of analogs, such as 4-(4-fluorophenyl) vs. 4-(3-nitrophenyl) derivatives, to quantify substituent effects .

Q. What spectroscopic techniques are essential for confirming the structure of this compound?

Methodological Answer:

  • NMR : Aromatic protons (δ 6.28–8.42 ppm) and hydroxyl protons (broad singlet near δ 10–12 ppm) are diagnostic.
  • FT-IR : Hydroxyl (-OH) stretches at 3200–3600 cm⁻¹ and nitrile (-CN) peaks at 2200–2250 cm⁻¹.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]+) and fragments, such as loss of -CF₃ (Δm/z = 69) .

Advanced Research Questions

Q. How can statistical experimental design (e.g., factorial design) optimize the synthesis of this compound?

Methodological Answer: A 2^k factorial design can identify critical variables (e.g., temperature, catalyst loading, solvent polarity). For example, varying temperature (60–100°C) and solvent (DMF vs. THF) in a 2² design reveals interactions affecting yield. Response surface methodology (RSM) further refines optimal conditions. This approach reduces trial runs by >50% while maximizing yield, as demonstrated in TiO₂ photocatalysis studies .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or missing peaks)?

Methodological Answer:

  • Dynamic Effects : Use variable-temperature NMR to detect tautomerization or rotational barriers (e.g., hindered rotation in -CF₃ groups).
  • Impurity Analysis : Compare experimental data with computational predictions (e.g., Gaussian NMR simulations) to identify byproducts.
  • Isotopic Labeling : Introduce deuterated solvents or ¹⁵N labels to trace unexpected couplings, as seen in fluorobenzene derivatives .

Q. What computational strategies accelerate the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Reaction Path Search : Quantum chemical calculations (e.g., DFT) map transition states and intermediates to predict feasible pathways.
  • Machine Learning (ML) : Train models on existing datasets (e.g., ICReDD’s reaction database) to prioritize substituents with desired electronic or steric properties.
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding to optimize trifluoromethyl positioning for target engagement .

Q. How do reactor design and membrane technologies improve scalability for nicotinonitrile derivatives?

Methodological Answer:

  • Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., nitrile formation) and reduce byproducts.
  • Membrane Separation : Use nanofiltration to isolate intermediates by molecular weight (e.g., MW < 300 Da cutoff).
  • Process Control : Implement real-time PAT (Process Analytical Technology) to monitor reaction progress via inline IR or UV probes .

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